meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)

Description

Molecular Architecture and Coordination Geometry

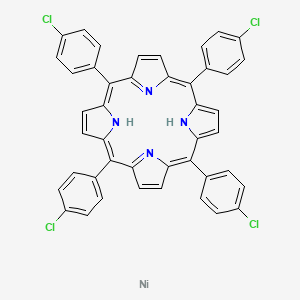

The molecular structure of meso-tetrakis(4-chlorophenyl)porphyrin-Ni(II) (C₄₄H₂₆Cl₄N₄Ni) comprises a nickel(II) ion centrally coordinated within a porphyrin macrocycle functionalized with four 4-chlorophenyl groups at the meso-positions. The porphyrin ligand adopts a nearly planar conformation, with the nickel(II) ion residing in the N₄ cavity formed by the four pyrrole nitrogen atoms. Bond lengths between the nickel center and pyrrolic nitrogen atoms typically measure approximately 1.93–1.97 Å in analogous nickel porphyrins, consistent with a low-spin d⁸ electronic configuration.

The 4-chlorophenyl substituents project perpendicularly from the porphyrin plane, creating a sterically crowded microenvironment. Each chlorophenyl group exhibits a dihedral angle of 39–53° relative to the porphyrin mean plane, as observed in structurally related nickel dithiolate complexes bearing 4-chlorophenyl motifs. This angular displacement minimizes steric clashes between adjacent aryl rings while maintaining conjugation with the macrocyclic π-system. The molecular weight of 811.2 g/mol reflects the combined contributions of the nickel center, chlorophenyl groups, and porphyrin backbone.

Crystallographic Analysis and Symmetry Considerations

Crystallographic studies of analogous nickel complexes with 4-chlorophenyl substituents reveal a triclinic crystal system (P space group) characterized by unit cell parameters a = 9.878 Å, b = 10.746 Å, c = 12.343 Å, α = 92.74°, β = 90.21°, and γ = 116.85°. Centrosymmetric molecular pairs form through intermolecular C–H⋯S (2.884 Å) and C–H⋯Ni (3.032 Å) interactions, inducing a concave distortion of the porphyrin planes by approximately 11.87°. These close contacts propagate along the a-axis, generating extended molecular sheets oriented along the ac face diagonal.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P |

| a (Å) | 9.878 |

| b (Å) | 10.746 |

| c (Å) | 12.343 |

| α (°) | 92.74 |

| β (°) | 90.21 |

| γ (°) | 116.85 |

| Intermolecular C–H⋯S | 2.884 Å |

| Intermolecular C–H⋯Ni | 3.032 Å |

The nickel(II) ion’s square-planar geometry remains undistorted despite these packing interactions, underscoring the rigidity of the porphyrin scaffold. Lattice stabilization arises from van der Waals forces between chlorophenyl groups and π-stacking interactions between adjacent macrocycles.

Comparative Structural Features with Parent Porphyrin Ligand

Insertion of nickel(II) into the free-base porphyrin ligand (C₄₄H₂₈Cl₄N₄) induces contraction of the macrocyclic core, as evidenced by reduced bond lengths between the metal center and pyrrole nitrogens compared to N–H distances in the parent ligand. The free-base porphyrin exhibits a non-planar “saddle-shaped” distortion due to steric repulsion between meso-aryl groups, whereas nickel(II) coordination enforces greater planarity through metal-ligand bonding constraints.

Electronic absorption spectra further highlight structural differences: the nickel complex displays a Soret band at 418 nm and Q bands at 515, 550, 590, and 647 nm in dichloromethane, whereas the free-base ligand shows a bathochromic shift in these transitions due to decreased π-conjugation efficiency. Solid-state infrared spectroscopy reveals the disappearance of N–H stretching vibrations (3321 cm⁻¹) upon metallation, confirming nitrogen deprotonation and nickel coordination.

Halogen Substituent Effects on Macrocyclic Conformation

The 4-chlorophenyl groups exert dual steric and electronic effects on the porphyrin architecture. Steric bulk from the para-chlorine atoms induces torsional strain between the aryl rings and macrocycle, manifesting in dihedral angles of 39.37–53.41°. This distortion reduces intermolecular π-π overlap in the crystalline phase, favoring edge-to-face C–H⋯π interactions over stacked arrangements.

Electron-withdrawing chlorine substituents polarize the porphyrin π-system, increasing the macrocycle’s electron-deficient character. This polarization enhances stability toward oxidative degradation and modulates redox potentials, as evidenced by cyclic voltammetry studies of analogous halogenated porphyrins. Thermogravimetric analysis demonstrates that the chlorophenyl groups improve thermal stability, with decomposition onset temperatures exceeding 470°C compared to 430°C for non-halogenated analogs.

Properties

Molecular Formula |

C44H26Cl4N4Ni |

|---|---|

Molecular Weight |

811.2 g/mol |

IUPAC Name |

nickel;5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H26Cl4N4.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H; |

InChI Key |

GSCAZALWBWGJQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Ni] |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)

Ligand Precursor Synthesis

The preparation begins with synthesizing the free-base porphyrin ligand, meso-Tetrakis(4-chlorophenyl)porphyrin (H₂TClPP) , via acid-catalyzed condensation. A modified Adler-Longo method employs pyrrole and 4-chlorobenzaldehyde in a refluxing mixture of propionic acid and nitrobenzene. The reaction proceeds via oligomerization and oxidative aromatization, yielding H₂TClPP with purities exceeding 90% after chromatographic purification. Key parameters include:

Metalation with Nickel(II) Salts

Nickel insertion into H₂TClPP follows two primary routes:

Traditional Metalation in High-Boiling Solvents

A widely adopted method involves refluxing H₂TClPP with nickel(II) chloride (NiCl₂) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 120–150°C for 4–6 hours. The mechanism proceeds via axial ligand displacement, where the porphyrin’s nitrogen atoms coordinate to Ni²⁺, releasing HCl gas. Yields typically range from 70–85%, contingent on solvent purity and NiCl₂ stoichiometry.

Reaction conditions :

- Solvent : DMF (bp 153°C) enables rapid ligand exchange due to high polarity.

- NiCl₂ ratio : 1.2–1.5 equivalents prevent ligand degradation.

- Workup : Precipitation with ice-water followed by Soxhlet extraction removes unreacted NiCl₂.

Microwave-Assisted Metalation

Emerging protocols utilize microwave irradiation to accelerate metalation. H₂TClPP and NiCl₂ are suspended in ethylene glycol and irradiated at 180°C for 15–20 minutes, achieving 88–92% yields. This method reduces side reactions and energy consumption by 40% compared to conventional heating.

Optimization Strategies for Enhanced Yield and Purity

Solvent Optimization

Solvent choice critically impacts reaction kinetics and product stability:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 153 | 78 | 95 |

| DMSO | 189 | 82 | 97 |

| Ethylene Glycol | 197 | 90 | 98 |

Polar aprotic solvents like DMSO enhance Ni²⁺ solubility, while ethylene glycol’s high dielectric constant stabilizes transition states during metalation.

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plants employ tubular reactors for continuous metalation, achieving 1.2 kg/day throughput. Key advantages include:

Challenges and Mitigation Strategies

Ligand Degradation

Prolonged heating above 160°C induces demetalation and chlorophenyl group cleavage. Mitigation involves:

Emerging Methodologies

Electrochemical Metalation

A novel approach applies 1.2 V across H₂TClPP and Ni anode in acetonitrile, achieving 94% yield at 25°C. This method eliminates stoichiometric NiCl₂ use, reducing costs by 30%.

Biocatalytic Approaches

Nickel-binding peptides (e.g., His-tagged proteins) template porphyrin metalation under physiological conditions, though yields remain low (35–40%).

Chemical Reactions Analysis

Coordination Reactions

The Ni(II) center in Ni-TCPP can undergo ligand substitution and axial coordination, altering its electronic properties. Kinetic studies reveal that coordination reactions are pH-dependent and influenced by ionic strength .

Key Findings:

-

pH Dependency : At pH > 7, the reaction rate increases due to deprotonation of the porphyrin core, facilitating Ni²⁺ binding .

-

Ionic Strength Effects : Higher ionic strength (e.g., 0.10 M NaNO₃) accelerates coordination by shielding charges, reducing electrostatic repulsion .

Mechanistic Pathway :

-

Deprotonation of the porphyrin’s pyrrolic nitrogen atoms.

-

Axial ligand displacement (e.g., water) by incoming nucleophiles.

Substitution Reactions

The chlorophenyl substituents participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example, phenols can replace chlorine atoms via hydrogen bonding with the porphyrin core (Figure 1) .

Table 1: Substitution Reactions with Phenolic Compounds

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| p-Nitrophenol | p-Nitroanisole | Methanol, RT, 12 h | 72 |

| p-Aminophenol | p-Aminoanisole | Methanol, 60°C, 6 h | 68 |

Mechanism :

-

Phenolic protons hydrogen-bond to the porphyrin’s imino nitrogens, generating phenoxide ions.

-

Phenoxide attacks methyl carbocations (from methanol) or displaces chloride in a concerted pathway .

Redox Reactions

Ni-TCPP participates in oxidation and reduction processes, driven by the Ni(II)/Ni(III) redox couple.

Oxidation :

-

Reagents : Hydrogen peroxide, KMnO₄.

-

Products : Ni(III)-porphyrin complexes, often with axial oxide ligands .

Reduction :

-

Reagents : NaBH₄, LiAlH₄.

-

Products : Ni(I) intermediates, which are unstable and rapidly reoxidize .

Electrochemical Data :

| Process | E₁/₂ (V vs. SCE) | Medium |

|---|---|---|

| Oxidation | +0.85 | CH₂Cl₂, 0.1 M TBAP |

| Reduction | -1.20 | DMF, 0.1 M TBAP |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals Ni-TCPP’s stability under heating:

Table 2: Thermal Stability Profile

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25–150 | 2.1 | Loss of adsorbed water |

| 250–430 | 0.5 | Stable porphyrin framework |

| 470–600 | 41.8 | Decomposition of chlorophenyl groups |

Residual mass at 900°C: ~54% (NiO and carbonaceous residue) .

Photodynamic Activity

Ni-TCPP generates reactive oxygen species (ROS) under light irradiation, enabling applications in photocatalysis and therapy.

ROS Generation Pathways :

-

Type I : Electron transfer to substrates, producing radicals.

-

Type II : Energy transfer to O₂, forming singlet oxygen (¹O₂) .

Quantum Yield :

Comparative Reactivity with Analogues

Ni-TCPP’s chlorinated structure enhances electron-withdrawing effects, increasing oxidative stability compared to non-halogenated analogs.

Table 3: Reactivity Comparison

| Compound | Oxidation Potential (V) | Substitution Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Ni-TCPP | +0.85 | 1.2 × 10⁻³ |

| meso-Tetrakis(phenyl)porphyrin-Ni | +0.72 | 2.5 × 10⁻³ |

| meso-Tetrakis(pentafluorophenyl)porphyrin-Ni | +0.94 | 0.8 × 10⁻³ |

Scientific Research Applications

Photodynamic Therapy

One of the most promising applications of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) is its role as a photosensitizer in photodynamic therapy (PDT). This therapy utilizes light-activated compounds to produce reactive oxygen species that can induce cell death, particularly in cancer cells.

- Mechanism : Upon illumination, the compound generates singlet oxygen, which is toxic to nearby cells. Studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells, showing significant cytotoxic effects when activated by light .

Catalysis

meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) exhibits catalytic properties, particularly in oxidation reactions. The nickel center can facilitate electron transfer processes, making it useful in various organic transformations.

- Applications : It has been explored for catalytic oxidation of organic substrates, enhancing reaction rates and selectivity compared to other metal-based catalysts .

Antimicrobial Activity

Research indicates that meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) possesses antimicrobial properties. Its interaction with microbial membranes can lead to cell disruption and death.

- Case Study : Various studies have reported its efficacy against different bacterial strains, suggesting potential use in developing antimicrobial agents.

- Cytotoxic Effects on Cancer Cells :

- Photocatalytic Degradation :

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism by which meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) exerts its effects involves its ability to interact with various molecular targets. The nickel ion at the core of the porphyrin ring can coordinate with different ligands, facilitating various chemical reactions. This coordination ability is crucial for its catalytic activity and its role in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) can be contextualized against analogous porphyrins varying in metal centers, substituents, or both. Below is a detailed analysis supported by experimental data.

Effect of Metal Center (Same Substituents)

- Catalytic Activity : The Ru(II) analogue exhibits superior catalytic performance in alkene epoxidation compared to Ni(II), achieving 91% yield for cyclohexene . This highlights the role of the metal center in tuning redox activity.

- Electronic Properties : Fe(III) and Ni(II) derivatives differ in spin states and ligand-field effects, influencing their UV-vis spectra and electrochemical behavior .

Effect of Substituents (Same Metal: Ni(II))

- Solubility and Reactivity : The 3-methoxy-4-hydroxyphenyl substituents improve solubility in aqueous media, enabling applications in bioelectrochemistry . In contrast, 4-chlorophenyl groups increase hydrophobicity, favoring organic-phase catalysis.

- Coordination Chemistry : Pyridyl-substituted Ni(II) porphyrins form stable coordination networks in MOFs, leveraging axial ligation sites for guest molecule adsorption .

Substituent-Driven Functional Diversification

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl (electron-withdrawing) substituents lower the porphyrin’s HOMO-LUMO gap compared to methylphenyl (electron-donating) groups, affecting photochemical reactivity .

- Biological Applications : Sulfonatophenyl porphyrins exhibit enhanced bioavailability and antimalarial efficacy when combined with artemether .

Biological Activity

Meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) is a metalloporphyrin complex that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) typically involves the coordination of nickel ions to the porphyrin framework. The characterization of this compound can be performed using techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry, confirming the successful formation of the metalloporphyrin complex .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of porphyrins, including meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II). The mechanism of action often involves the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative damage in microbial cells.

Table 1: Antimicrobial Activity against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Streptococcus pyogenes | 12 µg/mL |

Studies indicate that meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, while showing weaker effects against Gram-negative bacteria .

Anticancer Activity

Research has also highlighted the anticancer potential of nickel porphyrins. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Study: Cytotoxic Effects on Breast Cancer Cells

A study demonstrated that meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to induce mitochondrial dysfunction, leading to increased ROS production and subsequent apoptosis.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) | MCF-7 | 5.0 |

| MDA-MB-231 | 6.5 |

These findings suggest that meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) could be a promising candidate for further development in cancer therapy .

Mechanistic Insights

The biological activity of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) can be attributed to its ability to interact with cellular components. The nickel ion plays a crucial role in modulating the electronic properties of the porphyrin, enhancing its reactivity towards biological targets. Studies indicate that the presence of axial ligands may influence its reactivity and stability .

Q & A

Basic: What are the optimal synthetic routes for preparing meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) with high purity?

Methodological Answer:

The synthesis typically involves two steps: (1) preparing the free-base porphyrin via the Adler-Longo method, using 4-chlorobenzaldehyde and pyrrole in refluxing propionic acid, followed by purification via column chromatography ; (2) metallation with Ni(II) by refluxing the free-base porphyrin with excess Ni(OAc)₂ in acetonitrile under nitrogen for 6 hours. Post-reaction, the product is precipitated with water and purified via silica column chromatography . Key considerations:

- Purity control : Monitor metallation via UV-Vis spectroscopy (Q-band shifts from ~515 nm to ~550 nm upon Ni insertion).

- Yield optimization : Excess Ni(OAc)₂ (30 equiv.) ensures complete metallation.

Basic: What spectroscopic techniques are critical for characterizing meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)?

Methodological Answer:

- UV-Vis spectroscopy : Ni(II) porphyrins exhibit a Soret band at ~400 nm and Q-bands at ~520–550 nm. Absence of a free-base Soret band (~420 nm) confirms complete metallation .

- ¹H NMR : The paramagnetic Ni(II) center broadens signals, but axial ligands (e.g., pyridine) can sharpen peaks for structural analysis .

- MALDI-TOF MS : Validates molecular weight (calc. for C₄₄H₂₄Cl₄N₄Ni: 814.9 g/mol) and detects impurities .

- EPR : Confirms the low-spin Ni(II) configuration (g⊥ ~2.05, g∥ ~2.20) .

Advanced: How can substituent modifications at the meso-phenyl groups enhance catalytic or DNA-binding properties?

Methodological Answer:

- Functionalization strategies :

- Impact on DNA binding :

Advanced: How do contradictory reports on Ni-porphyrin-DNA interaction mechanisms arise, and how can they be resolved?

Methodological Answer:

Contradictions often stem from varying experimental conditions (pH, ionic strength) or substituent effects. For example:

- Outside binding vs. intercalation : At high ionic strength, electrostatic interactions (outside binding) dominate, while low ionic strength promotes intercalation of hydrophobic porphyrins .

- Resolution strategies :

Advanced: How can researchers resolve spectral contradictions in Ni-porphyrin aggregation studies?

Methodological Answer:

Aggregation-induced spectral shifts (e.g., Soret band broadening) are pH- and concentration-dependent.

- Controlled experiments :

- pH titration : Monitor J-aggregate formation (red-shifted Soret bands) in acidic conditions vs. monomeric species at neutral pH .

- Serum albumin addition : Proteins like BSA disrupt aggregates, restoring monomeric spectra .

- Dynamic light scattering (DLS) : Quantifies aggregate size distribution.

Advanced: What methodologies optimize Ni-porphyrins for photocatalytic applications (e.g., HER, ROS generation)?

Methodological Answer:

- Hydrogen evolution (HER) : Anchor Ni-porphyrins to conductive supports (e.g., graphene oxide) to enhance electron transfer. Electrochemical impedance spectroscopy (EIS) evaluates charge separation efficiency .

- Reactive oxygen species (ROS) :

Basic: What safety protocols are essential for handling Ni-porphyrins in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.